

# Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy

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## Compound of Interest

Compound Name: Phenol, p-[2-(4-quinolyl)vinyl]-

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These application notes provide an overview and detailed protocols for the use of quinoline-based fluorophores in two-photon microscopy (TPM). Quinoline and its derivatives are a versatile class of fluorescent probes well-suited for TPM due to their favorable photophysical properties, including large two-photon absorption cross-sections and high quantum yields.[1] Their applications are diverse, ranging from the visualization of subcellular organelles and the sensing of intracellular ions and molecules to roles in photodynamic therapy and drug delivery. [1][2] Two-photon microscopy offers significant advantages for live-cell and deep-tissue imaging, such as increased penetration depth, reduced phototoxicity, and lower autofluorescence, making the combination of quinoline probes and TPM a powerful tool in biological research and drug development.[3][4]

## Application 1: Imaging of Intracellular Viscosity

Changes in intracellular viscosity are associated with various physiological and pathological processes, including apoptosis and diseases related to mitochondrial dysfunction. Quinoline-based fluorescent probes that exhibit viscosity-sensitive fluorescence ("molecular rotors") are valuable tools for monitoring these changes in real-time within living cells and tissues.[5][6][7]

## Quantitative Data of Quinoline-Based Viscosity Probes

Probe Name	Two-Photon Cross-Section ( $\Phi\delta TPA$ ) (GM)	Quantum Yield ( $\Phi$ ) Enhancement	Excitation Wavelength (nm)	Emission Wavelength (nm)	Target Organelle	Reference
QL	Enhanced 15-fold	Increased 28-fold (from 2.55 to 1150 cP)	Not Specified	Not Specified	Lysosome	[5]
QLS	Enhanced 16-fold	Increased 37-fold (from 2.55 to 1150 cP)	Not Specified	Not Specified	Mitochondria	[5]
MCN	Not Specified	~90-fold enhancement	800	Not Specified	Cytosol	[7]
CIV	Not Specified	Increased 13-fold (from PBS to 99% glycerol)	Not Specified	Not Specified	Lipid Droplets	[8][9]

## Experimental Protocol: Two-Photon Imaging of Mitochondrial Viscosity

This protocol describes the use of a quinoline-based fluorescent probe to visualize and quantify viscosity changes in the mitochondria of living cells using two-photon microscopy.

Materials:

- Quinoline-based viscosity probe (e.g., QLS)
- Cell culture medium (e.g., DMEM)

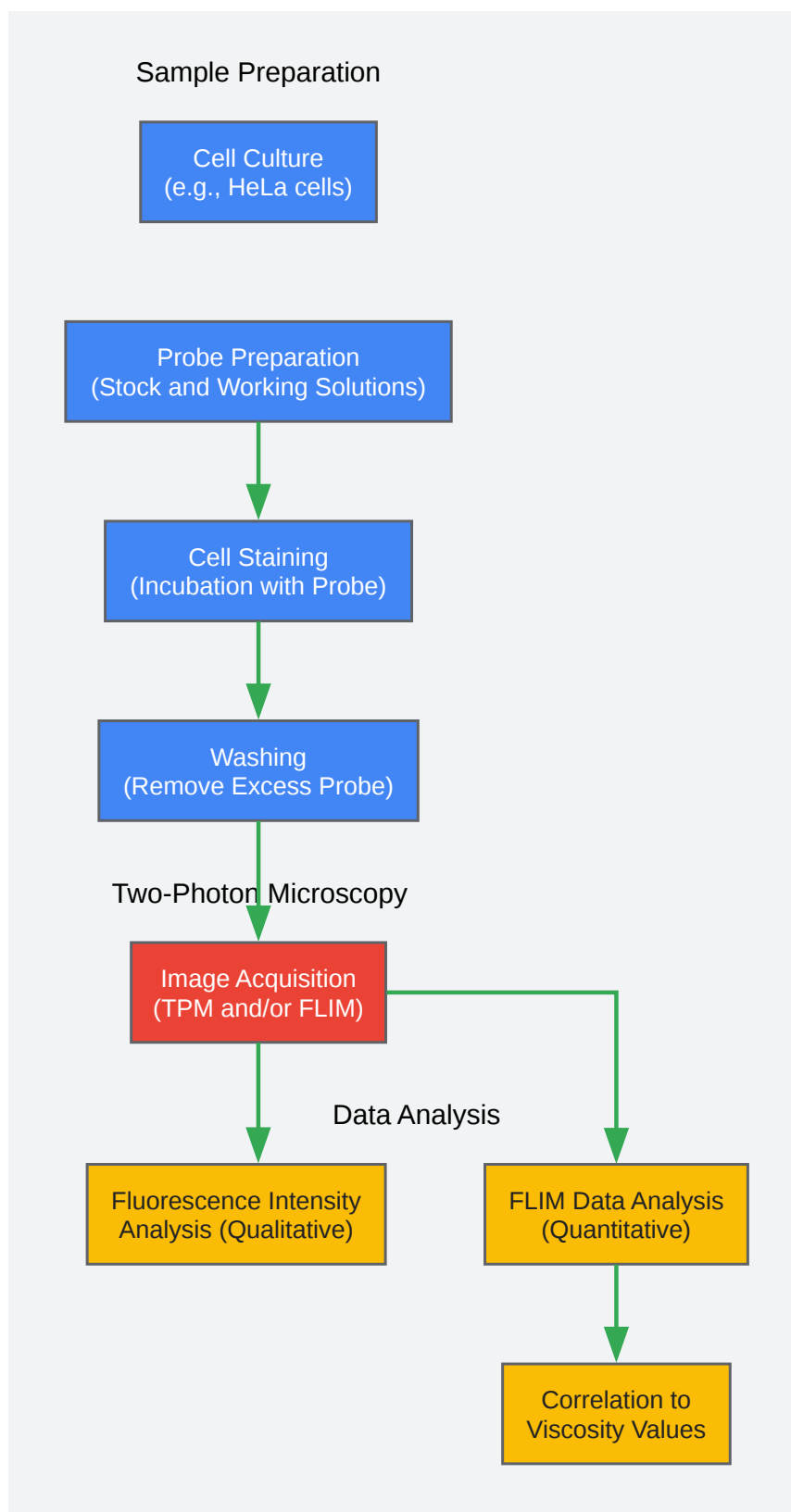
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-buffered saline (PBS), pH 7.4
- HeLa cells (or other suitable cell line)
- #1.5 glass-bottom dishes or coverslips[\[10\]](#)
- Dimethyl sulfoxide (DMSO)
- Two-photon microscope with a tunable femtosecond laser
- FLIM (Fluorescence Lifetime Imaging Microscopy) detection module (optional, for quantitative analysis)[\[11\]](#)[\[12\]](#)

#### Procedure:

- Cell Culture:
  1. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  2. Seed the cells onto #1.5 glass-bottom dishes or coverslips at a density that will result in 60-80% confluency at the time of imaging.[\[13\]](#)
- Probe Preparation:
  1. Prepare a stock solution of the quinoline-based viscosity probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
  2. On the day of the experiment, dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 μM, but should be optimized for the specific probe).
- Cell Staining:
  1. Remove the culture medium from the cells and wash once with pre-warmed PBS.

2. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
  3. After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
  4. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
- Two-Photon Imaging:
    1. Place the dish or coverslip onto the stage of the two-photon microscope.
    2. Excite the probe using the appropriate two-photon excitation wavelength (e.g., 800-900 nm).[\[7\]](#)
    3. Collect the fluorescence emission using a suitable bandpass filter.
    4. Acquire images, ensuring to keep laser power as low as possible to minimize phototoxicity. [\[14\]](#)
    5. For quantitative analysis of viscosity, acquire FLIM data. The fluorescence lifetime of the probe will correlate with the local viscosity.[\[11\]](#)[\[12\]](#)
  - Data Analysis:
    1. Analyze the fluorescence intensity of the images to observe qualitative changes in viscosity.
    2. For FLIM data, use appropriate software to perform phasor analysis or fit the decay curves to determine the fluorescence lifetime, which can then be correlated to viscosity values using a calibration curve.[\[15\]](#)[\[16\]](#)

## Experimental Workflow for Viscosity Imaging



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Caption: Workflow for intracellular viscosity imaging.

## Application 2: Detection of Nitric Oxide (NO) in Live Cells and Tissues

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.<sup>[17]</sup> Quinoline-based two-photon probes have been developed for the sensitive and selective detection of NO in living cells and deep tissues, enabling the study of its dynamic roles in these processes.<sup>[18][19]</sup>

### Quantitative Data of Quinoline-Based NO Probes

Probe Name	Two-Photon Cross-Section ( $\Phi\delta$ ) (GM)	Fluorescence Enhancement	Excitation Wavelength (nm)	Emission Wavelength (nm)	Detection Limit	Reference
QNO	52	12-fold	810	535	84 nM	<sup>[18]</sup>
NO-QA5	57	"Turn-on" response	Not Specified	Not Specified	15 nM	<sup>[19][20]</sup>

### Experimental Protocol: NO Detection in Live Tissue Slices

This protocol outlines the procedure for detecting NO in ex vivo tissue slices, such as from a rat hippocampus, using a quinoline-based fluorescent probe and two-photon microscopy.<sup>[18]</sup>

Materials:

- Quinoline-based NO probe (e.g., QNO)
- Rat hippocampal tissue slices (or other tissue of interest)
- Artificial cerebrospinal fluid (aCSF)
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- NO donor (e.g., SNAP) or stimuli (e.g., NMDA)

- NO synthase inhibitor (e.g., L-NAME)
- Two-photon microscope with a tunable femtosecond laser

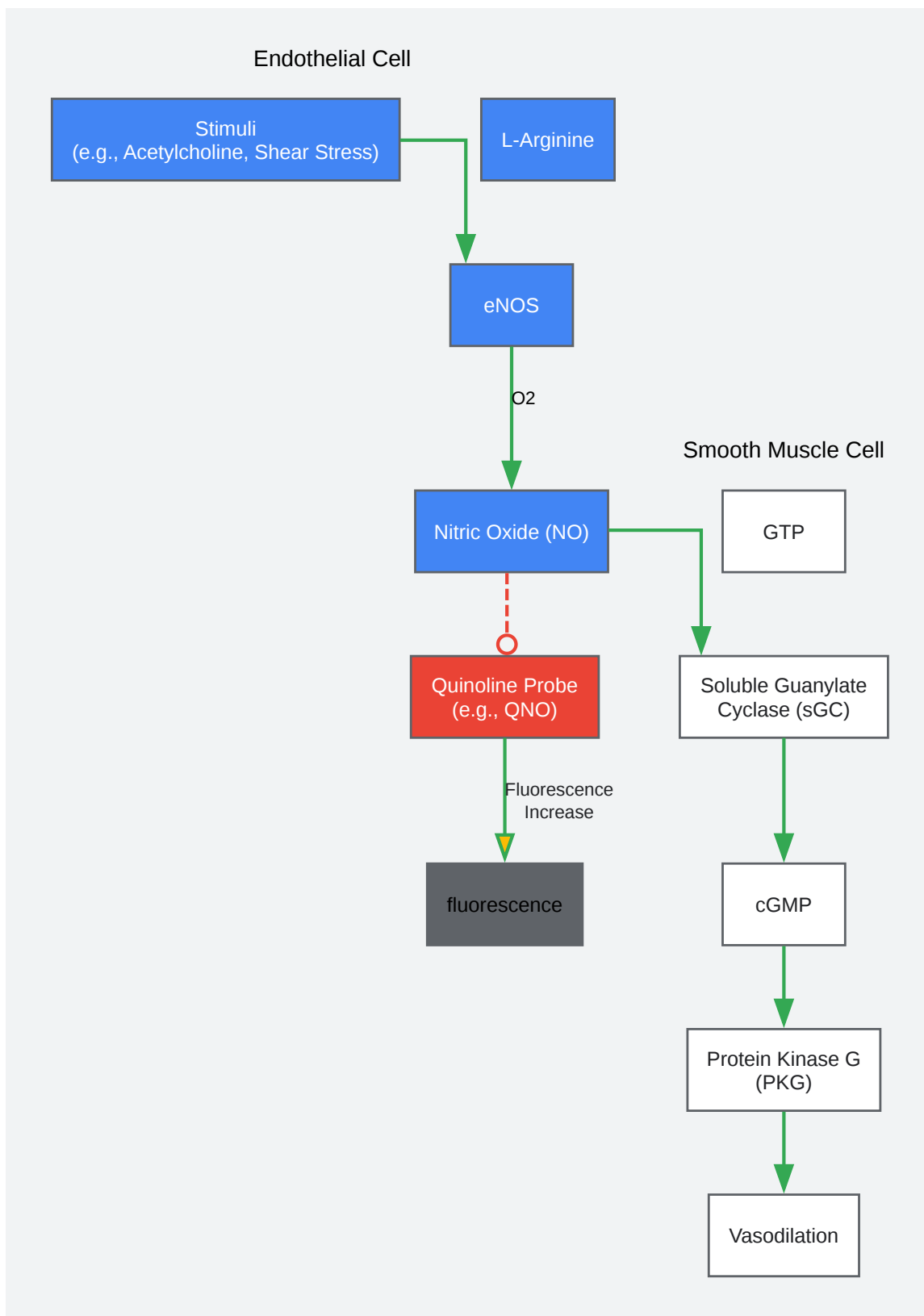
#### Procedure:

- Tissue Slice Preparation:
  1. Prepare acute tissue slices (e.g., 300  $\mu\text{m}$  thick) from the desired brain region using a vibratome in ice-cold, carbogen-saturated aCSF.
  2. Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before staining.
- Probe Loading:
  1. Incubate the tissue slices in aCSF containing the quinoline-based NO probe (e.g., 10  $\mu\text{M}$  QNO) for 30-60 minutes at 37°C.
  2. After incubation, transfer the slices to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
- Two-Photon Imaging:
  1. Excite the probe at its two-photon absorption maximum (e.g., 810 nm for QNO).[\[18\]](#)
  2. Collect the emitted fluorescence in the appropriate range (e.g., 450-550 nm for QNO).[\[18\]](#)
  3. Acquire baseline fluorescence images from the desired depth within the tissue (e.g., 90-180  $\mu\text{m}$ ).[\[18\]](#)
- Stimulation and Inhibition:
  1. To induce NO production, add a stimulus to the perfusing aCSF (e.g., 1 mM NMDA).
  2. Record the change in fluorescence intensity over time.

3. To confirm the specificity of the probe for NO, pre-incubate a separate slice with an NO synthase inhibitor (e.g., 100  $\mu$ M L-NAME) before adding the stimulus and observe the abrogation of the fluorescence increase.
- Image Analysis:
    1. Quantify the average fluorescence intensity in regions of interest (ROIs) before and after stimulation.
    2. Express the change in fluorescence as a fold-increase or a percentage change from baseline.

## Signaling Pathway: NO-Mediated Vasodilation





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Caption: NO detection by a quinoline probe during vasodilation.

## Application 3: Monitoring Intracellular Free Zinc Ions ( $\text{Zn}^{2+}$ )

Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is linked to various diseases. Quinoline-based fluorescent probes offer high sensitivity and selectivity for monitoring the dynamics of intracellular free  $\text{Zn}^{2+}$  in real-time.[\[21\]](#)[\[22\]](#)

### Quantitative Data of Quinoline-Based $\text{Zn}^{2+}$ Probes

Probe Name	Two-Photon Cross-Section ( $\Phi\delta$ ) (GM)	Fluorescence Enhancement	Excitation Wavelength (nm)	Emission Wavelength (nm)	Detection Limit	Reference
QZn	51	~10-fold	820	Not Specified	15.1 pM	<a href="#">[22]</a>
QLAS	Not Specified	"Turn-on" response	Not Specified	Not Specified	21 nM	<a href="#">[21]</a>
QP2	Not Specified	"Turn-on" response (AIE)	Not Specified	Not Specified	17.7 nM	<a href="#">[22]</a>

### Experimental Protocol: Imaging Intracellular $\text{Zn}^{2+}$

This protocol provides a general method for imaging fluctuations in intracellular free  $\text{Zn}^{2+}$  in cultured cells using a quinoline-based probe.

Materials:

- Quinoline-based  $\text{Zn}^{2+}$  probe (e.g., QZn)
- Cultured cells (e.g., HeLa)
- Cell culture medium
- PBS, pH 7.4

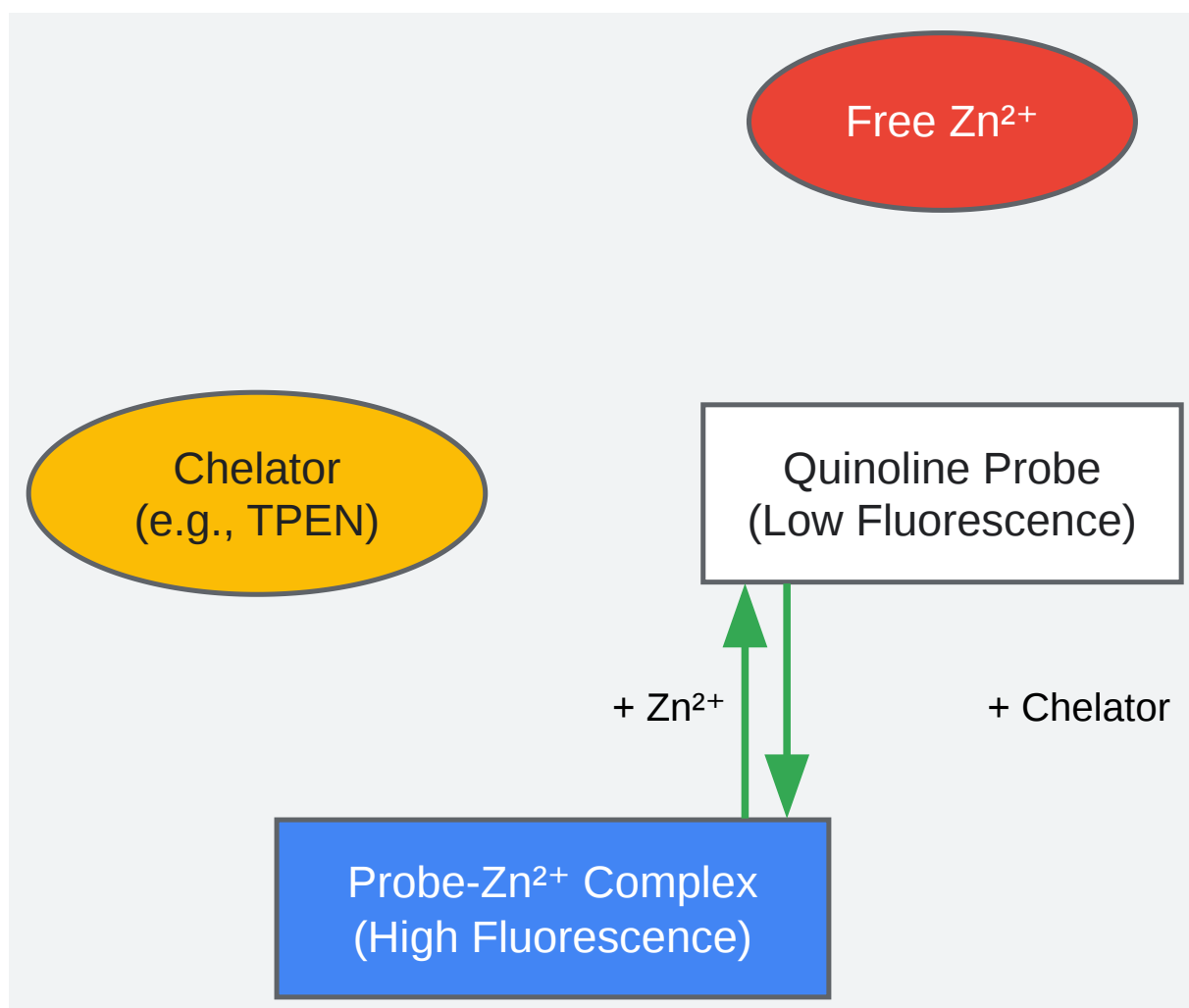
- #1.5 glass-bottom dishes
- DMSO
- Zinc salt solution (e.g.,  $\text{ZnCl}_2$ )
- Zinc chelator (e.g., TPEN)
- Two-photon microscope

#### Procedure:

- Cell Preparation:
  1. Culture and seed cells on #1.5 glass-bottom dishes as described in the viscosity imaging protocol.
- Probe Loading:
  1. Prepare a stock solution of the  $\text{Zn}^{2+}$  probe in DMSO.
  2. Dilute the probe to a final concentration (e.g., 50-100 nM for some probes, but optimization is required) in serum-free medium.[\[23\]](#)
  3. Wash cells with PBS and incubate with the probe solution for 20-30 minutes at 37°C.
  4. Wash the cells with PBS to remove excess probe and add fresh imaging medium.
- Two-Photon Imaging:
  1. Acquire baseline fluorescence images using the appropriate two-photon excitation wavelength (e.g., 820 nm for QZn).[\[22\]](#)
  2. To observe an increase in intracellular  $\text{Zn}^{2+}$ , add a zinc salt solution to the imaging medium.
  3. To observe a decrease in intracellular  $\text{Zn}^{2+}$ , add a membrane-permeable zinc chelator like TPEN.

4. Record images over time to monitor the dynamics of  $\text{Zn}^{2+}$ -induced fluorescence changes.
- Data Analysis:
    1. Define ROIs within the cells and measure the mean fluorescence intensity over time.
    2. Normalize the fluorescence intensity ( $F/F_0$ ) to the baseline fluorescence ( $F_0$ ) to quantify the relative changes in  $\text{Zn}^{2+}$  concentration.

## Logical Relationship for $\text{Zn}^{2+}$ Sensing



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Caption: Reversible binding of  $\text{Zn}^{2+}$  to a quinoline probe.

## Application 4: Selective Detection of Lipid Droplets

Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism.<sup>[24]</sup> Multi-photon fluorescent probes based on quinoline have been developed for the highly selective imaging of LDs in living cells, offering advantages like deeper tissue penetration and lower phototoxicity compared to one-photon probes.<sup>[1][25]</sup>

### Quantitative Data of a Quinoline-Based Lipid Droplet Probe

Probe Name	Photon Mode	Two-Photon Cross-Section ( $\delta$ ) (GM)	Key Features	Reference
L3	Three-Photon	Not Specified (3PA cross-section enhanced with liposome)	High selectivity for LDs, large Stokes shift	<sup>[1][25]</sup>
LD2	Two-Photon	Not Specified	Deep-red emission (700 nm), high photostability	<sup>[26]</sup>
IND-TPA	Two-Photon	119	High signal-to-background ratio	<sup>[24]</sup>

### Experimental Protocol: Staining Lipid Droplets in Live Cells

This protocol describes a method for staining and imaging lipid droplets in live cultured cells using a quinoline-based multi-photon probe.

Materials:

- Quinoline-based lipid droplet probe (e.g., L3 or similar)

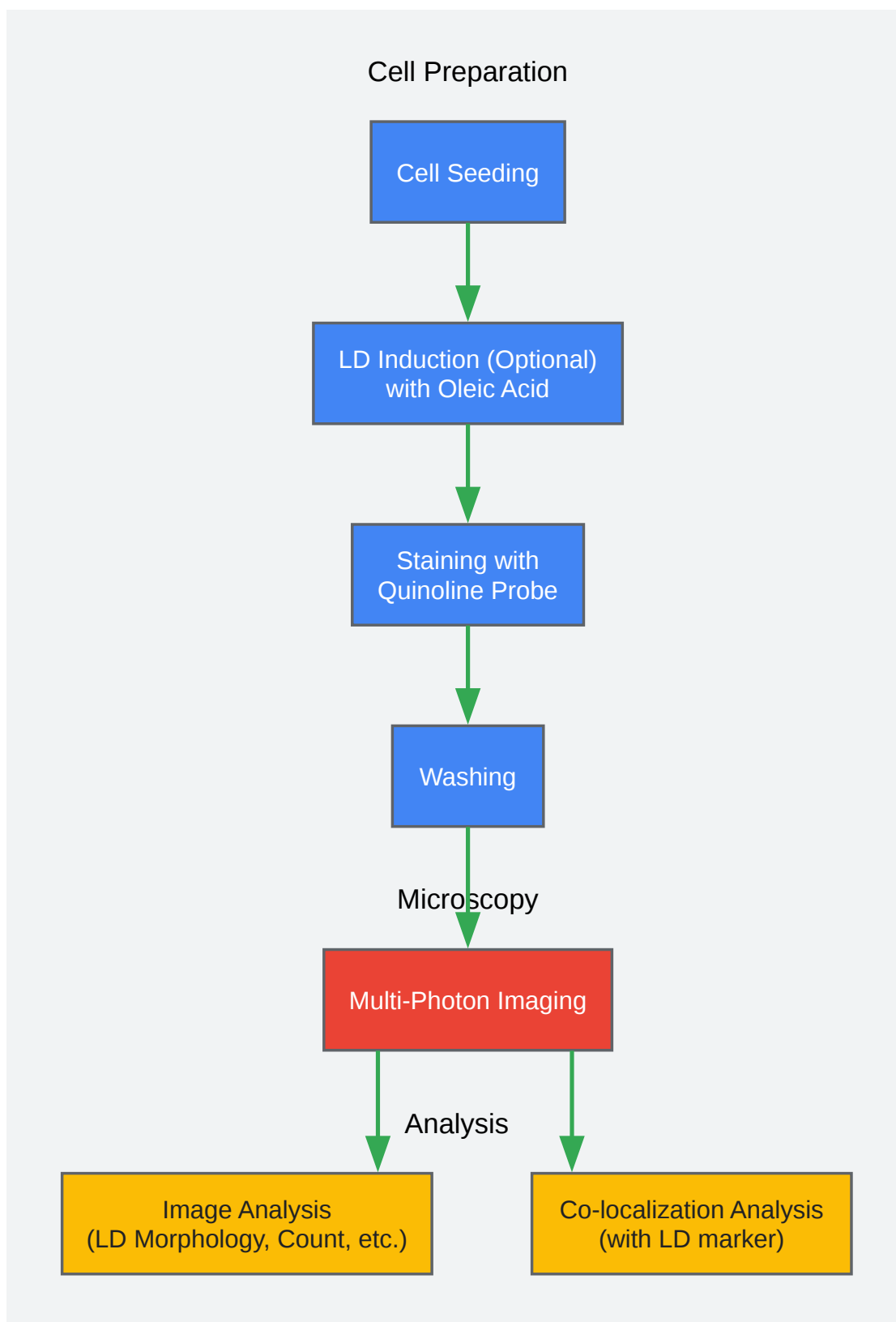
- Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)
- Cell culture medium
- PBS, pH 7.4
- #1.5 glass-bottom dishes
- DMSO
- Fatty acid solution (e.g., 400  $\mu$ M sodium oleate, optional for inducing LD formation)[[13](#)]
- Multi-photon microscope

Procedure:

- Cell Culture and LD Induction (Optional):
  1. Culture cells on #1.5 glass-bottom dishes.
  2. To increase the number and size of lipid droplets, incubate the cells in medium supplemented with a fatty acid like sodium oleate for 12-24 hours prior to staining.[[13](#)]
- Cell Staining:
  1. Prepare the quinoline probe working solution in culture medium from a DMSO stock.
  2. Wash the cells with pre-warmed PBS.
  3. Incubate the cells with the probe solution for approximately 30 minutes at 37°C.
  4. Wash the cells twice with PBS to remove unbound probe.
  5. Add fresh imaging medium to the cells.
- Multi-Photon Imaging:
  1. Place the sample on the microscope stage.

2. Excite the probe using the appropriate wavelength for two- or three-photon excitation.
3. Acquire images, focusing on the punctate structures within the cytoplasm characteristic of lipid droplets.
4. Co-localization with a known lipid droplet stain (e.g., BODIPY 493/503) can be performed to confirm specificity, though spectral overlap must be considered.[\[24\]](#)

## Experimental Workflow for Lipid Droplet Imaging



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Caption: Workflow for multi-photon imaging of lipid droplets.



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